(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester chemical structure and properties
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester chemical structure and properties
Abstract
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic indan core, combined with the synthetically versatile bromine and Boc-protected amine functionalities, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers and scientists in the field of drug discovery.
Chemical Identity and Properties
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, also known as tert-Butyl (S)-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, is a carbamate-protected derivative of the chiral amine (S)-6-bromo-indan-1-amine. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group, masking the nucleophilicity of the amine during synthetic transformations while allowing for easy deprotection under mild acidic conditions.
Chemical Structure
The structure features a stereocenter at the C1 position of the indan ring system, leading to its chirality.
Caption: Chemical Structure of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for the overall handling of the compound.
| Property | Value | Source |
| CAS Number | 1414958-70-5 | [1] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.2 g/mol | [1] |
| Appearance | Solid | [2] |
| InChI Key | YZEZLDIZHPBHGQ-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is typically achieved through the Boc-protection of its corresponding primary amine precursor, (S)-6-bromo-indan-1-amine. This transformation is a cornerstone of modern organic synthesis, valued for its high efficiency and mild reaction conditions.[3]
Synthetic Pathway
The overall synthetic strategy involves a single, high-yielding step from the commercially available chiral amine.
Caption: Synthetic workflow for the preparation of the title compound.
Mechanistic Rationale
The N-tert-butoxycarbonylation of a primary amine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution reaction.[4] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic byproducts.[3] The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group readily decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3][4]
The choice of solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), is critical for ensuring the solubility of the reactants and facilitating the reaction.[4] Aqueous conditions have also been successfully employed, offering a more environmentally friendly "green chemistry" approach.[5][6]
Applications in Research and Drug Development
The title compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[7]
The bromine atom on the aromatic ring is a key functional handle for introducing further molecular diversity. It readily participates in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the attachment of various aryl, alkyl, and amino substituents.[8] The Boc-protected amine at the chiral center allows for subsequent deprotection and derivatization, enabling the exploration of structure-activity relationships (SAR) in drug candidates.
This building block is particularly valuable for the synthesis of inhibitors of enzymes and receptors where the specific stereochemistry and rigid conformation of the indane core are crucial for binding and activity.[9]
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.
N-tert-butoxycarbonylation of (S)-6-Bromo-indan-1-amine
Materials:
-
(S)-6-Bromo-indan-1-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)[3]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-6-bromo-indan-1-amine (1.0 equiv) in the chosen anhydrous solvent (THF or DCM).
-
Base Addition: Add the base (TEA or DIPEA, 1.5 - 3.0 equiv) to the solution and stir for 5-10 minutes at room temperature.[3]
-
Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.2 - 1.5 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: If necessary, the product can be further purified by column chromatography on silica gel to afford the pure (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.
Safety and Handling
It is imperative to handle this compound in accordance with good laboratory practices.
-
Hazard Identification: May cause skin and eye irritation.[2][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.[10]
Conclusion
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a strategically important chiral building block for the synthesis of complex, biologically active molecules. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued relevance in the field of drug discovery and medicinal chemistry. This guide has provided the essential technical details to enable researchers to effectively utilize this compound in their synthetic endeavors.
References
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
- Pandey, R. K., Dagade, S. P., Upadhyay, R. K., Dongare, M. K., & Kumar, P. (2002).
- Chankeshwara, S. V., & Chakraborti, A. K. (2006).
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tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]
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Tert-butyl (6-bromopyridin-2-YL)carbamate. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
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1-Oxa-9-azaspiro[5.5]undecane, hydrochloride (1:1). (n.d.). EON Biotech. Retrieved March 17, 2026, from [Link]
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(6-Bromo-hexyl)-carbamic acid tert-butyl ester. (n.d.). iChemical. Retrieved March 17, 2026, from [Link]
- Kaczor, A. A., & Satała, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-73.
-
(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester. (n.d.). Seven Chongqing Chemdad Co., Ltd. Retrieved March 17, 2026, from [Link]
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